L-Alanylglycyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine
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Overview
Description
L-Alanylglycyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine is a peptide composed of seven amino acids: alanine, glycine, serine, asparagine, leucine, glutamine, and serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, particularly in the fields of biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Alanylglycyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine and glutamine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or performic acid.
Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution Reagents: Specific amino acid derivatives and coupling reagents like DCC or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Alanylglycyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Molecular Biology: Employed in the development of peptide-based assays and sensors.
Medicine: Investigated for its potential therapeutic properties, including neuroprotective effects.
Industry: Utilized in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Alanylglycyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, it may influence signal transduction pathways, cellular communication, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-asparaginyl-L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine: Another peptide with a similar structure but different amino acid composition.
L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: A more complex peptide with additional amino acids.
Uniqueness
L-Alanylglycyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of hydrophilic and hydrophobic residues allows it to interact with various biological molecules and participate in diverse biochemical processes.
Properties
CAS No. |
920011-17-2 |
---|---|
Molecular Formula |
C26H45N9O12 |
Molecular Weight |
675.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C26H45N9O12/c1-11(2)6-14(23(43)32-13(4-5-18(28)38)22(42)35-17(10-37)26(46)47)33-24(44)15(7-19(29)39)34-25(45)16(9-36)31-20(40)8-30-21(41)12(3)27/h11-17,36-37H,4-10,27H2,1-3H3,(H2,28,38)(H2,29,39)(H,30,41)(H,31,40)(H,32,43)(H,33,44)(H,34,45)(H,35,42)(H,46,47)/t12-,13-,14-,15-,16-,17-/m0/s1 |
InChI Key |
WKYDJTPGOVSCTP-UYLCUJDWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C)N |
Origin of Product |
United States |
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